1-Boc-3-phenylamino-piperidine

描述

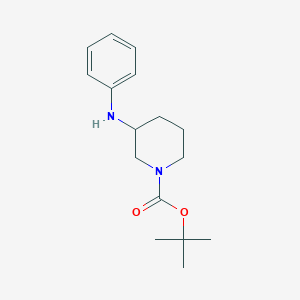

Chemical Name: 1-Boc-3-phenylamino-piperidine Synonyms: 4-Anilino-1-Boc-piperidine, N-Boc-4-AP, tert-Butyl 4-(phenylamino)piperidine-1-carboxylate CAS No.: 125541-22-2 Molecular Formula: C₁₆H₂₄N₂O₂ Molecular Weight: 276.4 g/mol Structure: The compound features a piperidine ring with a phenylamino group (-NH-C₆H₅) at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position.

准备方法

Boc Protection of Piperidine

The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enabling selective functionalization at the 3-position.

Reaction Conditions and Optimization

Piperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under alkaline conditions. Triethylamine (TEA) or sodium hydroxide (NaOH) is employed as a base to deprotonate the secondary amine, facilitating nucleophilic attack on Boc₂O .

Key Parameters :

-

Molar Ratio : Piperidine:Boc₂O = 1:1.2–1.5 (excess Boc₂O ensures complete protection).

-

Temperature : 0–25°C (lower temperatures minimize side reactions).

-

Reaction Time : 2–6 hours.

Industrial-Scale Adaptations

Continuous flow reactors enhance efficiency, reducing reaction times to 30–60 minutes. Automated systems with in-line FTIR monitoring ensure real-time quality control, achieving >99% conversion .

Palladium-Catalyzed Amination at the C-3 Position

Introducing the phenylamino group at the 3-position requires selective C–N bond formation. Palladium-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig amination , are widely adopted.

Synthetic Protocol

-

Substrate Preparation : Boc-protected 3-bromopiperidine is synthesized via bromination of Boc-piperidine using N-bromosuccinimide (NBS) under radical conditions .

-

Coupling Reaction :

-

Catalyst System : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).

-

Base : Cs₂CO₃ (2 equiv).

-

Solvent : Toluene or 1,4-dioxane.

-

Aniline : 1.5 equiv.

-

Reaction Conditions :

Mechanistic Insights

The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by coordination of aniline and reductive elimination to form the C–N bond. Steric hindrance from the Boc group directs regioselectivity to the 3-position .

Table 1: Optimization of Buchwald-Hartwig Amination

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst | Pd₂(dba)₃/Xantphos | 78 |

| Base | Cs₂CO₃ | 75 |

| Solvent | Toluene | 70 |

| Temperature (°C) | 110 | 78 |

Reductive Amination of 3-Piperidone

This two-step approach involves synthesizing 3-piperidone followed by reductive amination with aniline.

Synthesis of 3-Piperidone

3-Hydroxypiperidine, derived from catalytic hydrogenation of 3-hydroxypyridine, undergoes Oppenauer oxidation using aluminum isopropoxide and cyclohexanone .

Reaction Conditions :

-

Oxidizing Agent : Aluminum isopropoxide (0.5 equiv).

-

Solvent : Toluene.

-

Temperature : 80°C.

Reductive Amination with Aniline

3-Piperidone reacts with aniline in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid (AcOH) via the Eschweiler-Clarke mechanism .

Key Parameters :

-

Molar Ratio : 3-Piperidone:Aniline = 1:1.2.

-

Solvent : Methanol or dichloromethane.

-

Time : 12–18 hours.

Table 2: Reductive Amination Optimization

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Reducing Agent | NaBH₃CN | 80 |

| Acid Catalyst | AcOH | 75 |

| Solvent | CH₂Cl₂ | 78 |

Oxidative Photoredox Catalysis

Emerging methodologies leverage photoredox catalysis for direct C–H amination, bypassing pre-functionalized substrates.

Reaction Design

A tert-butyl peroxybenzoate (TBPB) oxidant and Ir(ppy)₃ photocatalyst generate aryl radicals from aniline, which couple with Boc-piperidine under blue LED irradiation .

Conditions :

Advantages and Limitations

-

Pros : Atom-economical, no pre-functionalization required.

-

Cons : Moderate yields, scalability challenges.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Buchwald-Hartwig | 78 | High | Moderate |

| Reductive Amination | 80 | Medium | High |

| Photoredox Catalysis | 60 | Low | Low |

化学反应分析

Palladium-Catalyzed Coupling Reactions

The phenylamino group enables participation in cross-coupling reactions, facilitating structural diversification:

These reactions enable the synthesis of complex scaffolds for pharmaceuticals, including opioid analgesics .

Reductive Amination

The compound serves as a precursor in opioid synthesis via reductive amination:

| Reagent System | Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| NaBH₃CN/AcOH | CH₂Cl₂, 0°C → RT, 15 h | 4-Anilinopiperidine derivatives | 80% | |

| NaBH(OAc)₃/AcOH | THF, RT, 24 h | N-phenethylpiperidines | 75% |

This step is critical in synthesizing fentanyl analogs, where the phenylamino group reacts with ketones or aldehydes .

Boc Deprotection

Removal of the Boc group unlocks the secondary amine for further functionalization:

| Reagent | Conditions | Product | Applications | Citations |

|---|---|---|---|---|

| TFA/DCM | RT, 2 h | 3-Phenylaminopiperidine | Intermediate for analgesics | |

| HCl/dioxane | 0°C → RT, 4 h | Hydrochloride salt derivatives | Drug formulation |

Deprotection kinetics show complete conversion within 2-4 hours under acidic conditions .

Nucleophilic Substitution

The piperidine nitrogen participates in alkylation and acylation reactions:

| Reaction | Reagents/Conditions | Products | Yield | Citations |

|---|---|---|---|---|

| Alkylation | R-X (alkyl halide), K₂CO₃, DMF, 60°C, 8 h | N-alkylpiperidines | 70-85% | |

| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → RT, 6 h | N-acetyl derivatives | 88% |

These modifications enhance lipophilicity for CNS-targeted drugs .

Oxidation and Reduction

Controlled oxidation/reduction alters electronic properties:

| Reaction | Reagents/Conditions | Products | Selectivity | Citations |

|---|---|---|---|---|

| Oxidation (C-H) | mCPBA, CH₂Cl₂, RT, 12 h | Piperidine N-oxide | 90% | |

| Borane Reduction | BH₃·THF, THF, 0°C → RT, 3 h | Secondary amine derivatives | 78% |

Structural Insights

Key reactivity is governed by:

- Steric effects : The Boc group directs electrophilic attacks to the C-3 position .

- Electronic effects : The phenylamino group enhances resonance stabilization in transition states .

Experimental data confirms regiospecificity in C-H functionalization, with DFT calculations supporting a concerted metalation-deprotonation mechanism .

科学研究应用

Scientific Research Applications

1-Boc-3-phenylamino-piperidine has diverse applications in scientific research:

1. Medicinal Chemistry

- Drug Development : This compound serves as an intermediate in synthesizing potential drug candidates, particularly in the opioid analgesic category. Its structural properties allow for modifications that can enhance therapeutic effects and reduce side effects .

- Enzyme Inhibition Studies : Research indicates that it may act as an enzyme inhibitor or receptor ligand, contributing to its role in drug development for various diseases.

2. Biological Research

- Biological Activity Exploration : Investigated for its potential biological activities, including antimicrobial properties and effects on neurotransmitter receptors, which are crucial for understanding its therapeutic potential in treating neurological disorders.

- Anticancer Research : Some derivatives of piperidine have shown cytotoxicity against cancer cell lines, suggesting that this compound could be explored further for anticancer applications.

3. Chemical Synthesis

- Synthetic Intermediate : It is utilized as an intermediate in the synthesis of complex organic molecules, making it valuable in both academic and industrial settings for developing new materials and chemical processes.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Antimicrobial Activity : Research has indicated that derivatives with halogen substituents exhibit significant antibacterial activity against various pathogens.

- CNS Disorders : Investigations into compounds similar to this one have shown potential benefits in treating sleep disorders and neurodegenerative diseases due to their interaction with neurotransmitter systems.

- Anticancer Potential : A notable study highlighted that certain piperidine derivatives demonstrated cytotoxicity against cancer cell lines, indicating their potential as anticancer agents.

作用机制

The mechanism of action of 1-Boc-3-phenylamino-piperidine involves its interaction with specific molecular targets. The phenylamino group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects .

相似化合物的比较

Key Properties :

- Purity : ≥98% (crystalline solid)

- Storage : Stable at -20°C for ≥5 years

- Applications: Precursor in synthesizing 4-anilinopiperidine, a structural analog of opioid ligands .

Structural and Functional Group Differences

The Boc-protected piperidine derivatives below share the core piperidine ring but differ in substituents, influencing their reactivity and applications.

Physicochemical Properties

生物活性

1-Boc-3-phenylamino-piperidine, also known as tert-butyl 3-anilino-1-piperidinecarboxylate, is a compound that has garnered attention in pharmaceutical and chemical research due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H24N2O2. It features a piperidine ring with a phenylamino substitution and a tert-butoxycarbonyl (Boc) protecting group. The synthesis typically involves the reaction of 3-phenylamino-piperidine with tert-butyl chloroformate in the presence of a base like triethylamine, yielding the desired product after purification.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenylamino group can engage in hydrogen bonding and π-π interactions, which influence the compound's binding affinity to various enzymes or receptors. This interaction can modulate biological pathways, potentially leading to therapeutic effects .

Research Findings

- Antiviral Activity : In studies involving piperidine derivatives, compounds similar to this compound have exhibited antiviral properties against viruses such as HIV-1. For instance, derivatives of 3-phenylpiperidine were tested for their efficacy against HIV-1 and demonstrated moderate protective effects against other viral infections .

- Antibacterial and Antifungal Properties : Research has shown that various piperidine derivatives possess antibacterial and antifungal activities. For example, certain modifications in the piperidine structure have been linked to enhanced activity against Gram-positive bacteria .

- Cytotoxicity : The cytotoxic effects of related compounds were evaluated using cell lines such as Vero-76 and MT-4. The half-maximal inhibitory concentration (IC50) values indicated varying degrees of cytotoxicity, suggesting that structural modifications can significantly impact safety profiles .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Moderate protection against HIV-1 | |

| Antibacterial | Activity against Gram-positive bacteria | |

| Cytotoxicity | IC50 values ranging from 54 μM to 100 μM |

Table 2: Cytotoxicity Assay Results

Case Studies

- Antiviral Screening : A study synthesized several piperidine derivatives and screened them for antiviral activity against HIV-1. Notably, compounds with specific substitutions showed promising results, indicating that structural modifications could lead to new antiviral agents .

- Antibacterial Evaluation : Another investigation focused on the antibacterial efficacy of piperidine derivatives against various bacterial strains. The study highlighted that certain derivatives exhibited significant activity against Staphylococcus epidermidis and Micrococcus luteus, suggesting potential therapeutic applications in treating bacterial infections .

属性

IUPAC Name |

tert-butyl 3-anilinopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-7-10-14(12-18)17-13-8-5-4-6-9-13/h4-6,8-9,14,17H,7,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJKJXBLMQFLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457027 | |

| Record name | 1-Boc-3-phenylamino-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183207-67-2 | |

| Record name | 1-Boc-3-phenylamino-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。